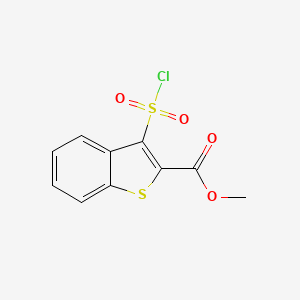

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-chlorosulfonyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSSTGLPSBEKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details its synthesis and chemical reactivity, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and functional materials. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene ring system is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities. Its rigid, planar structure and the presence of a sulfur atom allow for diverse molecular interactions with biological targets. This has led to the development of benzothiophene-containing drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to functionalize the benzothiophene core at multiple positions is key to modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

Unveiling Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (CAS No. 74370-96-0) is a highly reactive and versatile derivative of the benzothiophene family.[1] Its structure is characterized by a benzothiophene core functionalized with a methyl ester at the 2-position and a chlorosulfonyl group at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of complex molecules. The electrophilic nature of the sulfonyl chloride group allows for facile reactions with various nucleophiles, enabling the introduction of sulfonamide and other sulfur-containing moieties, which are prevalent in many biologically active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and material design.

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 74370-96-0 | [1] |

| Molecular Formula | C10H7ClO4S2 | [2] |

| Molecular Weight | 289.94742 g/mol | [2] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 61-64°C | [3][4] |

| Solubility | Soluble in Toluene | [3][4] |

| Moisture Sensitivity | Yes | [3] |

Spectroscopic Characterization

While specific spectral data can vary slightly based on experimental conditions and sample purity, the structural elucidation of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is typically achieved through a combination of the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbons in the molecule. The aromatic protons on the benzene ring and the methyl protons of the ester group will exhibit characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands would include those for the C=O of the ester, the S=O of the sulfonyl chloride, and the C-S bonds of the thiophene ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

A Common Synthetic Pathway

A prevalent method for the synthesis of related thiophene sulfonyl chlorides involves the chlorosulfonylation of a thiophene-2-carboxylic acid derivative.[3] This is followed by esterification to yield the final product. The choice of chlorosulfonating agent and reaction conditions is critical to avoid unwanted side reactions.

Caption: A generalized synthetic route to thiophene sulfonyl chlorides.

Detailed Experimental Protocol for a Related Compound

The following protocol for the synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester provides a practical example of the reaction steps involved.[5]

Step 1: Esterification of 3-chlorosulfonylthiophene-2-carboxylic acid chloride

-

Dissolve 48g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 ml of absolute chloroform.

-

Add 9.6 g (0.3 mol) of absolute methanol to the solution.

-

Heat the mixture to reflux for 3 hours, or until the evolution of hydrogen chloride gas ceases.

-

Evaporate the solvent in vacuo.

-

Allow the residue to crystallize to obtain pure 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

Causality: The use of absolute (anhydrous) solvents is crucial to prevent the hydrolysis of the highly reactive acid chloride and sulfonyl chloride functional groups. Refluxing ensures the reaction goes to completion.

Mechanistic Considerations

The chlorosulfonylation step proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent and temperature can influence the regioselectivity of the reaction. The subsequent esterification is a standard nucleophilic acyl substitution.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate stems from the reactivity of its sulfonyl chloride group.

Reactivity of the Sulfonyl Chloride

The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a building block.

Applications in Derivatization

The reaction with primary or secondary amines is particularly significant as it leads to the formation of sulfonamides, a common motif in many pharmaceuticals.

Caption: Formation of sulfonamides from the starting material.

Applications in Drug Discovery and Development

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules.

A Building Block for Bioactive Molecules

Its ability to introduce the benzothiophene-2-carboxylate-3-sulfonamide scaffold into molecules makes it a key component in the synthesis of compounds targeting a range of diseases. For instance, related thiophene-based sulfonylating agents are crucial for producing non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam.[3] The sulfonamide derivatives are also explored in medicinal chemistry for their potential as anti-inflammatory and antimicrobial agents.[6][7]

Broader Applications

Beyond pharmaceuticals, this compound and its analogs find use in the synthesis of agrochemicals and specialty chemicals, highlighting their industrial importance.[3][6] They are also utilized in materials science for the development of specialty polymers and coatings that require enhanced chemical stability.[6]

Safety, Handling, and Storage

Due to its reactive and corrosive nature, proper safety precautions are imperative when handling Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate.

Hazard Classification

The compound is classified as corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11] A vapor respirator may be necessary.[10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10][11] Keep away from flames and hot surfaces.[10]

Storage and Disposal

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[10] It should be stored away from incompatible materials such as oxidizing agents and moisture.[3][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9][11]

Conclusion

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its unique chemical architecture, characterized by a reactive sulfonyl chloride and a modifiable ester group on a benzothiophene scaffold, provides a versatile platform for the synthesis of a diverse range of novel molecules. A comprehensive understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the development of next-generation therapeutics and advanced materials.

References

- NextSDS. (n.d.). methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate — Chemical Substance Information.

- Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET.

- Carl ROTH. (2022, September 20). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.

- Enamine. (n.d.). safety data sheet.

- CPAchem Ltd. (2023, December 14). Safety data sheet.

- Chem-Impex. (n.d.). Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate.

- ChemBK. (n.d.). METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE.

- PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (C10H7ClO4S2).

- PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

- Tokyo Chemical Industry. (n.d.). Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). International Journal of PharmTech Research.

Sources

- 1. nextsds.com [nextsds.com]

- 2. PubChemLite - Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (C10H7ClO4S2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate | 59337-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate structure and properties

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Introduction: A Versatile Scaffold in Synthetic Chemistry

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a complex heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a fused bicyclic system known as benzothiophene, which is decorated with two highly reactive and synthetically valuable functional groups: a methyl ester at the 2-position and a chlorosulfonyl group at the 3-position. This unique arrangement of a biologically relevant core with powerful chemical handles makes it a coveted building block for the synthesis of novel therapeutic agents and functional materials.

The benzothiophene nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The true synthetic power of this molecule, however, lies in the chlorosulfonyl (-SO₂Cl) group. As a highly reactive electrophile, it provides a direct gateway to a vast array of sulfur(VI) derivatives, most notably sulfonamides, which are a cornerstone of modern pharmacology. This guide offers a senior application scientist's perspective on the structure, properties, reactivity, and safe handling of this pivotal chemical intermediate.

Molecular Structure and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Chemical Identity

-

IUPAC Name: methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate[3]

-

CAS Number: 74370-96-0[3]

-

Molecular Formula: C₁₀H₇ClO₄S₂[4]

-

Molecular Weight: 289.947 g/mol [4]

-

Canonical SMILES: COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl[4]

-

InChI Key: ZMSSTGLPSBEKBJ-UHFFFAOYSA-N[4]

Physicochemical Data

The following table summarizes key quantitative properties of the molecule. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions.

| Property | Value | Source |

| Appearance | White to brown crystalline powder | [5] |

| Melting Point | 61-64 °C | [5][6] |

| Boiling Point (Predicted) | 364.8 ± 27.0 °C | [6] |

| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [6] |

| XlogP (Predicted) | 3.1 | [4] |

| Solubility | Soluble in toluene | [5][6] |

The compound's moisture sensitivity is a critical handling parameter, as the chlorosulfonyl group can readily hydrolyze to the corresponding sulfonic acid in the presence of water.[5]

Reactivity and Synthetic Utility: A Tale of Two Functional Groups

The synthetic versatility of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate stems from the distinct reactivity of its functional groups, which are electronically coupled through the benzothiophene ring.

-

The Chlorosulfonyl Group: The Electrophilic Workhorse The sulfonyl chloride is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles. The primary utility is its reaction with primary or secondary amines to form highly stable sulfonamide linkages (-SO₂NR₂). This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast number of marketed drugs.[7] The resulting sulfonamides are excellent hydrogen bond donors and acceptors, which can significantly influence a molecule's binding affinity to biological targets and improve its pharmacokinetic properties like solubility.[7]

-

The Benzothiophene Core and Methyl Ester The benzothiophene ring itself is an aromatic system, but its reactivity towards electrophilic substitution is significantly attenuated by the two powerful electron-withdrawing groups (chlorosulfonyl and methyl ester).[8] Therefore, further substitution on the aromatic ring is challenging under standard conditions. The methyl ester provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives.[8] This allows for further diversification of the molecular scaffold.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is sparse, a plausible and efficient route can be inferred from established chemical principles and related transformations. The most logical approach involves the direct chlorosulfonylation of the parent ester, Methyl 1-benzothiophene-2-carboxylate.

The reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent. The electron-rich benzothiophene ring attacks the electrophilic sulfur atom, leading to the formation of a sulfonic acid intermediate at the C3 position, which is the most electronically activated site for this type of reaction on the 1-benzothiophene-2-carboxylate scaffold. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), converts the sulfonic acid into the desired sulfonyl chloride.

Caption: Proposed two-step synthesis of the title compound.

Hazard Identification and Safe Handling Protocols

As a highly reactive chemical, strict adherence to safety protocols is mandatory when handling Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate.

GHS Hazard Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[3][9]

-

Skin Corrosion: Category 1B. Causes severe skin burns and eye damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][10]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safety requires assuming the highest level of risk and implementing appropriate controls.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Use a closed system whenever possible.[11]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[11]

-

Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[10][11]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.[11]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[11]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Prevent dust generation. Keep away from moisture, heat, and incompatible materials such as oxidizing agents.[5][11] Wash hands thoroughly after handling.[11]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

-

The compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain integrity.[5][12]

-

Store away from incompatible materials.[11]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Exemplary Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol details a representative reaction showcasing the primary application of the title compound: the synthesis of a novel sulfonamide.

Objective: To synthesize Methyl 3-(N-benzylsulfamoyl)-1-benzothiophene-2-carboxylate.

Materials:

-

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. The triethylamine acts as a base to quench the HCl byproduct generated during the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure sulfonamide derivative.

Conclusion

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a high-value, reactive intermediate that serves as a powerful tool for synthetic and medicinal chemists. Its utility is anchored in the strategic placement of a highly electrophilic chlorosulfonyl group on a biologically significant benzothiophene scaffold. While its reactivity demands careful and informed handling, it offers an efficient and direct route to diverse libraries of sulfonamides and other derivatives for drug discovery and materials science applications. A comprehensive understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

-

NextSDS. (n.d.). methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (C10H7ClO4S2). Retrieved from [Link]

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

-

Carl ROTH. (2022, September 20). SAFETY DATA SHEET. Retrieved from [Link]

- Frey + Lau. (2024, April 29). Safety data sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

-

Mol-Instincts. (n.d.). METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 21211-07-4. Retrieved from [Link]

-

Mol-Instincts. (n.d.). METHYL 3-(CHLOROSULFONYL)THIOPHENE-2-CARBOXYLATE | CAS 59337-92-7. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

-

Tistot, A. C., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(22), 5439. Retrieved from [Link]

-

MDPI. (2010, January 6). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (C10H7ClO4S2) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. keyorganics.net [keyorganics.net]

- 10. carlroth.com [carlroth.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 13. haenseler.ch [haenseler.ch]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to (S)-3-Hydroxy-γ-butyrolactone (CAS 74370-96-0)

A Comprehensive Resource for Researchers and Drug Development Professionals

(S)-3-Hydroxy-γ-butyrolactone, systematically known as (S)-4-Hydroxytetrahydrofuran-2-one, is a versatile chiral synthon. Its value stems from the stereodefined hydroxyl group positioned on a reactive lactone ring, providing two distinct points for chemical modification. This structure is fundamental to its role as a precursor in the stereoselective synthesis of complex molecules.

Table 1: Physicochemical Data for (S)-3-Hydroxy-γ-butyrolactone

| Property | Value | Source |

| CAS Number | 74370-96-0 | - |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Clear to very pale yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | >200°C (decomposes) | - |

| Density | ~1.31 g/cm³ | [1] |

| Refractive Index | ~1.46 | [1] |

| Moisture Sensitivity | Yes | [1][2] |

Synthesis of an Enantiopure Building Block

The economic and practical synthesis of enantiomerically pure (S)-3-Hydroxy-γ-butyrolactone is critical for its industrial application.[3][4] While numerous strategies exist, including catalytic reduction of β-keto esters and fermentation-based routes from renewable feedstocks like glucose and xylose, chemoenzymatic methods starting from L-malic acid offer a robust and scalable approach.[5][6][7][8]

Chemoenzymatic Synthesis from L-Malic Acid

This widely-used method leverages an inexpensive chiral starting material, L-malic acid, and combines traditional chemical reactions with a highly selective enzymatic step to ensure high enantiomeric purity.[2][5]

Experimental Protocol: Chemoenzymatic Synthesis

-

Esterification & Benzoylation: L-malic acid is first converted to its corresponding diester, followed by selective benzoylation of the hydroxyl group to form (S)-β-benzoyloxy-γ-butyrolactone. This step protects the hydroxyl group for the subsequent reduction.

-

Selective Reduction: The ester group is then selectively reduced. This can be achieved using various reducing agents, but methods using metal borohydrides in the presence of a Lewis acid have proven effective.[9]

-

Enzymatic Hydrolysis: The crucial step for ensuring high optical purity is the lipase-catalyzed hydrolysis of the benzoyl protecting group.[5] Lipase from Candida rugosa is particularly efficient for this transformation.[2] The reaction is often performed in a two-phase system (e.g., tert-butyl methyl ether and water) to facilitate the removal of the benzoic acid byproduct, which can inhibit the enzyme.[5]

-

Workup and Purification: Following the enzymatic hydrolysis, the aqueous phase containing the product is separated. The final (S)-3-Hydroxy-γ-butyrolactone is then isolated and purified, typically through extraction and vacuum distillation. A large-scale hydrolysis (1,850 kg) has been reported to yield 728.5 kg of the final product, demonstrating the industrial viability of this process.[5]

Diagram 1: Chemoenzymatic Synthesis Workflow

Caption: High-level workflow for the chemoenzymatic synthesis of (S)-3-HGB.

Applications in Pharmaceutical Synthesis

(S)-3-Hydroxy-γ-butyrolactone is a cornerstone intermediate for a multitude of chiral pharmaceuticals.[2][3] Its utility lies in its ability to be converted into other valuable chiral intermediates, serving as a foundational piece for constructing complex active pharmaceutical ingredients (APIs).

Key Therapeutic Areas and Derived Drugs:

-

Cardiovascular Disease: It is a key intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) used to lower cholesterol, such as Atorvastatin and Rosuvastatin (Crestor).[2][6] It is also used to synthesize Ezetimibe, an antihyperlipidemic medication.[2][3]

-

Infectious Diseases: The lactone is a precursor to (S)-3-hydroxytetrahydrofuran, an indispensable intermediate for certain anti-AIDS medications.[6][9] It is also a building block for the antibiotic Linezolid (Zyvox).[2][3]

-

Neurology: It serves as a starting material for the neuroregulator (R)-GABOB and the brain metabolism promoter (S)-Oxiracetam.[2][9]

-

Nutraceuticals: It can be used to synthesize L-carnitine, a compound involved in fatty acid metabolism.[2][6][9]

Diagram 2: Synthetic Transformations and Pharmaceutical Targets

Caption: Synthetic utility of (S)-3-HGB leading to key intermediates and drugs.

Safety, Handling, and Storage Protocols

Proper handling of (S)-3-Hydroxy-γ-butyrolactone is essential for laboratory safety and maintaining the chemical's integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12] An eyewash station and safety shower should be readily accessible.[10]

-

Handling: Avoid contact with skin and eyes, as the substance can cause irritation.[2][11] Do not breathe vapors or mists.[11][13] It is hygroscopic and moisture-sensitive; handle under an inert atmosphere where possible and keep containers tightly closed when not in use.[2][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10][14] The primary incompatibility is with strong oxidizing agents.[2][10] Ensure the container is tightly sealed to prevent moisture ingress.[13][14]

-

Spill & First Aid:

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10][11]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

(S)-3-Hydroxy-γ-butyrolactone is more than a simple chemical reagent; it is an enabling tool for the creation of complex, life-saving therapeutics. Its value is rooted in its inherent chirality, which can be transferred through carefully designed synthetic pathways to produce enantiomerically pure active pharmaceutical ingredients. For drug development professionals, a deep understanding of its synthesis, reactivity, and handling is not just beneficial but essential for leveraging its full potential in the quest for novel medicines.

References

- Lee, S.-H., & Park, O.-J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84, 855-863.

- Kim, M.-J., et al. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

- Chengdu Institute of Organic Chemistry of CAS. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.

- Scripps Research Institute. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. US6713639B1.

- Cole-Parmer. (2003). Material Safety Data Sheet - (S)-3-Hydroxy-gamma-butyrolactone, 97%.

- CymitQuimica. (S)-3-Hydroxy-gamma-butyrolactone.

- Wang, Y., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 71(50), 20167–20176.

- University of Delaware. (2024).

- Semantic Scholar.

- Lab Pro Inc. (S)-3-Hydroxy-gamma-butyrolactone, 5G.

- ChemicalBook. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4.

- Chem-Is-Try Inc. (S)-3-HYDROXY-GAMMA-BUTYROLACTONE.

- PubChem. C.I. Solvent Blue 35.

- LookChem. Cas 5469-16-9,(+/-)-3-HYDROXY-GAMMA-BUTYROLACTONE.

- Santa Cruz Biotechnology. (R)

- Sigma-Aldrich.

- SBLCore.

- Fisher Scientific. (S)

Sources

- 1. labproinc.com [labproinc.com]

- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals [academia.edu]

- 5. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 7. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. umaine.flintbox.com [umaine.flintbox.com]

- 9. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. louisville.edu [louisville.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Diverse Biological Landscape of Benzothiophene Carboxylate Derivatives: A Technical Guide for Drug Discovery

The benzothiophene core, a fused bicyclic system of benzene and thiophene, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylate functional group, have garnered significant attention for their broad and potent biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of benzothiophene carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Benzothiophene Carboxylate Scaffold: A Versatile Pharmacophore

The unique structural features of the benzothiophene ring system, including its aromaticity, planarity, and the presence of a sulfur atom, contribute to its ability to interact with a wide array of biological targets. The electron-rich nature of the sulfur atom enhances binding affinity with various enzymes and receptors. The addition of a carboxylate group introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing critical interactions, like hydrogen bonding, within biological targets. This versatility has led to the development of benzothiophene carboxylate derivatives with a wide spectrum of pharmacological activities.[1]

Therapeutic Applications and Mechanisms of Action

Benzothiophene carboxylate derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][3][4]

Anticancer Activity

Several benzothiophene carboxylate derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.

2.1.1. Targeting the RhoA/ROCK Pathway:

Recent studies have identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor growth and metastasis.[5][6][7] One notable derivative, compound b19 , has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells, while also promoting apoptosis.[5][6][7] The mechanism involves the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation.[5][6][7] Molecular docking studies suggest a distinct binding pattern for these derivatives compared to other RhoA inhibitors.[5][6]

Experimental Protocol: In Vitro Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the benzothiophene carboxylate derivative and a vehicle control. Incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for evaluating anticancer benzothiophene derivatives.

Anti-inflammatory Activity

Benzothiophene carboxylate derivatives have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting key enzymes in the inflammatory cascade.[8][9][10]

2.2.1. Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO):

Some derivatives act as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[8][10] This dual inhibition offers a potential advantage over traditional NSAIDs, which primarily target COX enzymes and can be associated with gastrointestinal side effects. For instance, certain 1-benzothiophene-2-carboxanilides have demonstrated inhibitory activity against 5-LO.[8]

Signaling Pathway of Arachidonic Acid Metabolism

Caption: Inhibition points of benzothiophene derivatives in inflammation.

Antimicrobial Activity

The benzothiophene scaffold is present in several FDA-approved antimicrobial drugs, and novel benzothiophene carboxylate derivatives continue to be explored for their antibacterial and antifungal properties.[11][12]

2.3.1. Broad-Spectrum Activity:

Studies have shown that certain derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13] For example, some coumarin, pyrimidine, and pyrazole substituted benzothiophene derivatives have demonstrated notable antibacterial and antifungal activities.[14] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.[11]

Table 1: Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives

| Compound | R1 | R2 | MIC (μM) E. coli | MIC (μM) P. aeruginosa | MIC (μM) Salmonella | MIC (μM) S. aureus |

| 3a | Me | H | 1.56 | 1.56 | 1.56 | 99.21 |

| 3b | Me | 2-I | 1.11 | 1.00 | 0.54 | 1.11 |

| 3c | Me | 4-F | 1.47 | 0.72 | - | - |

| 3h | Me | 2,4-diF | - | - | - | - |

| Data adapted from a study on tetrahydrobenzothiophene derivatives.[15] |

Neuroprotective Activity

Emerging research highlights the potential of benzothiophene derivatives in the treatment of neurodegenerative disorders.[16][17]

2.4.1. Inhibition of Monoamine Oxidase B (MAO-B):

Elevated activity of human Monoamine Oxidase B (hMAO-B) is linked to the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17] Certain 2-aroylbenzothiophene analogues have been identified as potent and selective inhibitors of hMAO-B.[16][17] These compounds have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in cellular models, suggesting their potential to mitigate neurodegeneration.[16]

Enzyme Inhibition

Beyond the aforementioned targets, benzothiophene carboxylate derivatives have been identified as inhibitors of other crucial enzymes.

2.5.1. Allosteric Inhibition of Branched-chain α-Ketoacid Dehydrogenase Kinase (BDK):

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a novel allosteric inhibitor of BDK, an enzyme involved in the metabolism of branched-chain amino acids (BCAAs).[18][19][20][21][22] Elevated BCAA levels are associated with metabolic diseases. BT2 has been shown to augment BCAA oxidation, leading to lower plasma BCAA concentrations in animal models.[19][20][21][22]

Synthesis of Benzothiophene Carboxylate Derivatives

A variety of synthetic methodologies are employed to construct the benzothiophene carboxylate scaffold and introduce diverse functional groups.

General Synthetic Workflow

Caption: A generalized synthetic route to benzothiophene carboxylates.

Common synthetic strategies include:

-

Gewald Reaction: A multicomponent reaction to form substituted 2-aminothiophenes, which can be further modified.

-

Friedel-Crafts Acylation and Cyclization: A classical approach to construct the benzothiophene ring system.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Such as Suzuki and Sonogashira couplings, to introduce diversity at various positions of the benzothiophene core.[11]

A specific example is the synthesis of methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate from 2,4-difluorobenzonitrile and methyl thioglycolate.[14] This intermediate can then be further elaborated to generate a library of derivatives.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene carboxylate derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

-

Anticancer Activity: For benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position has been shown to enhance antiproliferative activity.[5][6][7]

-

Antimicrobial Activity: The introduction of certain groups can increase antibacterial activity, while others may decrease it, highlighting the importance of systematic SAR studies.[11] For instance, in a series of tetrahydrobenzothiophene derivatives, the presence of a 2-iodo substituent on the benzamido group at the 2-position resulted in potent activity against Salmonella.[15]

-

RAGE Antagonism: For benzo[b]thiophene-2-carboxamide derivatives acting as RAGE antagonists, electron-donating groups on the benzothiophene ring were found to be beneficial for inhibitory activity.[23]

Future Directions and Conclusion

Benzothiophene carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the discovery of novel and effective drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery process.

References

- Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. (URL not available)

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][5][7]

-

Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2264-2269. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3852. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting. ProQuest. [Link]

-

Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. [Link]

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 29(3), 263-268. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1046. [Link]

-

Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1222, 128889. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(11), 3328. [Link]

-

Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. The Journal of Biological Chemistry, 289(30), 20581-20596. [Link]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports, 10(1), 1888. [Link]

-

Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 326-351. [Link]

-

Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. The Journal of Biological Chemistry, 289(30), 20581-20596. [Link]

-

Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Journal of Medicinal Chemistry, 50(21), 5124-5135. [Link]

-

Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

-

Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. International Journal of Molecular Sciences, 27(6), 2465. [Link]

-

A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry, 289(30), 20581-20596. [Link]

-

A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 221-242. [Link]

-

Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]

-

Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. Scilit. [Link]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link]

-

Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry & Biodiversity, 21(1), e202300503. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ProQuest [proquest.com]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1082-1092 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [ircommons.uwf.edu]

- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity [mdpi.com]

- 17. scilit.com [scilit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 23. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorosulfonyl Group in Organic Synthesis: Mechanistic Insights, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary

The chlorosulfonyl group ( −SO2Cl ) is a premier electrophilic functional group in modern organic synthesis. Characterized by a highly electron-deficient sulfur atom bonded to two oxygen atoms and a chlorine atom, it serves as the fundamental building block for synthesizing sulfonamides, sulfonate esters, and sulfones. In drug discovery, the −SO2Cl group is the gateway to the sulfonamide moiety—a privileged scaffold that forms the basis of the first broad-spectrum antimicrobials (sulfa drugs) and remains ubiquitous in contemporary therapeutics, including COX-2 inhibitors, carbonic anhydrase inhibitors, and antiviral agents[1][2].

This technical guide provides an in-depth analysis of the chlorosulfonyl group, detailing its mechanistic behavior, modern synthetic protocols for its installation, and its downstream applications in pharmaceutical development.

Mechanistic Foundations: Reactivity and Causality

The reactivity of the chlorosulfonyl group is dictated by the extreme electrophilicity of the hexavalent sulfur atom. The strong electron-withdrawing effect of the two double-bonded oxygen atoms, combined with the electronegativity of the chlorine atom, creates a significant partial positive charge ( δ+ ) on the sulfur.

When attacked by a nucleophile (such as an amine or alcohol), the reaction proceeds via a nucleophilic acyl substitution-like pathway. However, unlike carbonyl chemistry, the attack on the tetrahedral sulfur atom forms a transient trigonal bipyramidal intermediate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group due to the high stability and low basicity of Cl− in solution.

The Role of the Substituent

The overall reactivity of a sulfonyl chloride ( R−SO2Cl ) is heavily modulated by the R -group:

-

Aliphatic (e.g., Mesyl Chloride): Highly reactive and sterically unhindered, making it an aggressive electrophile[3].

-

Aromatic (e.g., Tosyl Chloride): The electron-donating methyl group in the para position slightly dampens the electrophilicity of the sulfur, making it highly stable, crystalline, and easy to handle[3].

-

Electron-Deficient Aromatic (e.g., 4-(Chlorosulfonyl)benzoic acid): The electron-withdrawing carboxylic acid group enhances the electrophilicity of the sulfur, accelerating reactions with weak nucleophiles[3].

Synthesis of Sulfonyl Chlorides: Oxidative Chlorination

Historically, sulfonyl chlorides were synthesized using highly toxic and corrosive reagents like chlorine gas ( Cl2 ) or sulfuryl chloride ( SO2Cl2 ). Modern synthetic chemistry has shifted toward oxidative chlorination of thiols and disulfides, which offers milder conditions, higher functional group tolerance, and superior safety profiles.

Mechanistic Pathway

The oxidative chlorination of thiols to sulfonyl chlorides does not occur in a single step. It is a cascade reaction that proceeds through a disulfide intermediate. The sequence involves the initial oxidation of the thiol to a symmetric disulfide, followed by S-S bond cleavage and chlorination to form a sulfenyl chloride ( R−SCl ). Successive oxidation steps ultimately yield the sulfonyl chloride ( R−SO2Cl )[4][5].

Mechanistic pathway of thiol oxidative chlorination to sulfonyl chloride.

Protocol 1: Zirconium Tetrachloride-Catalyzed Oxidative Chlorination

This protocol utilizes H2O2 as a green oxidant and ZrCl4 as a mild Lewis acid catalyst. ZrCl4 activates the hydrogen peroxide, facilitating rapid oxidation while avoiding the harsh conditions of traditional methods[4].

Reagents:

-

Thiol substrate (1.0 mmol)

-

30% Aqueous Hydrogen Peroxide ( H2O2 ) (2.0 mmol)

-

Zirconium Tetrachloride ( ZrCl4 ) (1.0 mmol)

-

Acetonitrile ( CH3CN ) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol substrate (1.0 mmol) in 5.0 mL of HPLC-grade acetonitrile. Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly polar intermediates formed during the oxidation cascade, whereas non-polar solvents drastically reduce the yield[4].

-

Oxidant Addition: Add 30% aqueous H2O2 (2.0 mmol) to the stirring solution at room temperature.

-

Catalyst Introduction: Carefully add ZrCl4 (1.0 mmol) to the mixture. The reaction is highly exothermic and rapid.

-

Monitoring: Stir the mixture at room temperature for 1 to 5 minutes. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

-

Quenching & Workup: Upon complete conversion, quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with dichloromethane ( DCM ) ( 3×10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The resulting sulfonyl chloride is typically of high purity and can be used directly in downstream coupling reactions[4].

Downstream Transformations: Sulfonamide Synthesis

The most critical application of sulfonyl chlorides in drug discovery is the formation of sulfonamides. The sulfonamide bond is highly stable against metabolic degradation, making it an excellent bioisostere for amides and a robust structural framework for active pharmaceutical ingredients (APIs)[1][2].

Protocol 2: Schotten-Baumann Sulfonylation

The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrogen chloride ( HCl ). If unneutralized, this HCl will protonate the remaining unreacted amine, converting it into an unreactive ammonium salt and capping the theoretical yield at 50%. Therefore, a non-nucleophilic base (e.g., Triethylamine or Pyridine) is strictly required to scavenge the acid and drive the reaction to completion.

Step-by-step mechanism of sulfonamide formation via Schotten-Baumann conditions.

Step-by-Step Methodology:

-

Amine Preparation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous DCM under an inert argon atmosphere.

-

Base Addition: Add Triethylamine ( Et3N ) or Pyridine (1.5 - 2.0 equiv) to the solution. Cool the reaction flask to 0 °C using an ice bath to control the exothermic coupling.

-

Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise to the stirring amine solution. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of bis-sulfonylation side products.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours, monitoring via TLC.

-

Workup: Dilute the reaction with additional DCM , wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate to yield the sulfonamide.

Advanced Reagents: Chlorosulfonyl Isocyanate (CSI)

For the synthesis of complex, highly functionalized molecules, Chlorosulfonyl Isocyanate (CSI) is a remarkably versatile reagent. CSI possesses three distinct electrophilic reactive sites: the carbon-nitrogen double bond, the carbon-oxygen double bond of the isocyanate, and the chlorosulfonyl group[6].

Because the isocyanate moiety is generally more reactive than the chlorosulfonyl group, researchers can perform highly regioselective sequential reactions. For instance, CSI readily undergoes [2+2] cycloadditions with alkenes to form β -lactams, while the chlorosulfonyl group remains intact for subsequent nucleophilic substitution, making it an invaluable tool in the synthesis of fused tetracyclic ring systems and novel antibiotics[6][7].

Quantitative Data Presentation: Reagent Selection

Selecting the appropriate sulfonyl chloride is critical for optimizing reaction kinetics and downstream utility. The table below summarizes the comparative properties of standard sulfonyl chlorides used in organic synthesis[3].

| Sulfonyl Chloride | Abbreviation | Structural Class | Relative Reactivity | Primary Use Case in Synthesis |

| Mesyl Chloride | MsCl | Aliphatic | Very High (Sterically unhindered) | Rapid formation of sulfonate ester leaving groups (mesylates) for SN2 reactions. |

| Tosyl Chloride | TsCl | Aromatic (Electron-rich) | Moderate (Stable, crystalline) | Standard reagent for sulfonamide formation and tosylate leaving groups. Easy to handle. |

| Benzenesulfonyl Chloride | BsCl | Aromatic (Neutral) | High | Baseline aromatic sulfonylation; lacks the NMR-interfering methyl group of TsCl. |

| 4-(Chlorosulfonyl)benzoic acid | CSBA | Aromatic (Electron-deficient) | Very High | Reactions with weak nucleophiles; introduces a carboxylic acid handle for further derivatization. |

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at:[Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at:[Link]

-

Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. ACS Publications. Available at:[Link]

-

Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. ACS Publications. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

discovery and history of benzothiophene compounds

An In-depth Technical Guide to the Discovery, History, and Synthetic Evolution of Benzothiophene Compounds

Abstract

Benzothiophene, a bicyclic aromatic heterocycle, has journeyed from an obscure component of coal tar to a cornerstone of modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold"—a molecular framework frequently found in bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of benzothiophene, tracing its evolution from initial isolation to the development of sophisticated synthetic methodologies. We will explore the foundational classical syntheses and chart the progression to more efficient and versatile modern techniques, including transition-metal catalysis and aryne chemistry. The guide details the discovery and mechanisms of landmark drugs built upon this scaffold, such as the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole. Through detailed protocols, comparative data, and mechanistic diagrams, this document offers researchers, scientists, and drug development professionals a thorough understanding of the enduring legacy and future potential of benzothiophene chemistry.

Introduction: The Benzothiophene Scaffold: A Privileged Core in Modern Science

Benzothiophene, historically known as thianaphthene, is an aromatic organic compound consisting of a benzene ring fused to a thiophene ring.[1] The fusion can occur in two ways, resulting in the more stable and common benzo[b]thiophene (fusion at the thiophene 2,3-positions) and the less stable benzo[c]thiophene (fusion at the 3,4-positions).[2][3] Benzo[b]thiophene possesses a planar, 10π electron heteroaromatic system, which imparts significant stability and provides a scaffold for diverse chemical functionalization.[2][4]

This structural motif is integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][5] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[6][7][8][9] The profound impact of this scaffold is exemplified by its presence in several FDA-approved drugs. Key examples include:

-

Raloxifene: A second-generation SERM for the treatment and prevention of osteoporosis.[10][11]

-

Zileuton: A 5-lipoxygenase inhibitor used in the management of asthma.[11][12]

-

Sertaconazole: A topical antifungal agent with a unique dual mechanism of action.[1][13]

The journey of benzothiophene from a simple industrial byproduct to a key component in life-saving medicines is a testament to over a century of chemical innovation.

The Genesis of Benzothiophene: From Coal Tar to the Laboratory

The story of benzothiophene begins not in a pristine laboratory but in the complex, crude mixture of coal tar. In 1912, Charles Marschalk first reported its isolation while studying the sulfur-containing fractions from distillation processes.[4] This discovery was part of a broader scientific effort around the turn of the 20th century to characterize the rich array of aromatic compounds found in petroleum distillates and coal tar, where benzothiophene was a persistent, minor impurity.[4]

While its simpler, monocyclic cousin, thiophene, had been discovered three decades earlier in 1882 by Viktor Meyer as a contaminant in benzene, the fused bicyclic structure of benzothiophene presented a new chemical entity.[1] The less stable isomer, benzo[c]thiophene, remained more elusive; its first derivative was synthesized in 1922, but the parent compound was not successfully isolated and reported until 1962.[1][3] The initial isolation of benzo[b]thiophene from an industrial source spurred the development of laboratory syntheses to access the core structure for further study.

The Classical Era of Synthesis: Forging the Bicyclic Core

Early synthetic methods for constructing the benzothiophene scaffold were often characterized by harsh reaction conditions and limited substrate scope.[1] However, these foundational routes were critical for enabling the initial exploration of benzothiophene chemistry and remain relevant for their historical significance.

Method 1: Cyclization of Arylthioacetic Acids

This foundational, multi-step process became a benchmark for producing unsubstituted and simply substituted benzothiophenes.[4] The logic of this approach is to first construct a precursor containing the necessary atoms (aryl ring, sulfur, and a two-carbon side chain) and then induce an intramolecular cyclization.

Causality Behind Experimental Choices: The use of chloroacetic acid provides a reliable electrophilic two-carbon unit to alkylate the nucleophilic thiophenol. Acetic anhydride is employed as both a solvent and a dehydrating agent to drive the intramolecular Friedel-Crafts-type acylation, which forms the new five-membered ring. The resulting 3-hydroxybenzothiophene is not the final aromatic product and requires a subsequent reduction (dehydroxylation) to achieve full aromaticity.

Caption: Workflow for the synthesis of Benzothiophene via Arylthioacetic Acid Cyclization.

Experimental Protocol: Synthesis from Thiophenol and Chloroacetic Acid [1][2]

-

Step A: Synthesis of Phenylthioacetic Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol (1.0 eq) in a suitable alcohol (e.g., ethanol).

-

Add a base, such as sodium hydroxide (1.1 eq), and stir until a solution of the sodium thiophenolate is formed.

-

Add a solution of chloroacetic acid (1.05 eq) in water or ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the phenylthioacetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Step B: Cyclization to 3-Hydroxybenzo[b]thiophene:

-

Place the dried phenylthioacetic acid (1.0 eq) in a flask and add an excess of acetic anhydride (5-10 eq).

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it carefully into ice water to hydrolyze the excess acetic anhydride.

-

The 3-hydroxybenzo[b]thiophene product often precipitates and can be collected by filtration.

-

-

Step C: Dehydroxylation to Benzo[b]thiophene:

-

The crude 3-hydroxybenzo[b]thiophene can be reduced using various methods, such as zinc dust in acetic acid or catalytic hydrogenation, to yield the final benzo[b]thiophene product.

-

Method 2: Oxidative Cyclization of o-Mercaptocinnamic Acids

This classical route provides direct access to the benzothiophene core, often with a carboxylic acid group at the 2-position, which is a useful handle for further derivatization.

Causality Behind Experimental Choices: This method relies on an intramolecular oxidative coupling. The starting material, an α-mercaptocinnamic acid, is strategically designed with the sulfur nucleophile and the vinyl group positioned for cyclization. An oxidizing agent, such as potassium ferricyanide or iodine, is required to facilitate the removal of two hydrogen atoms, promoting the S-C bond formation and subsequent aromatization in a single synthetic operation.[1][4] The alkaline medium is crucial for deprotonating the thiol and carboxylic acid, increasing the nucleophilicity of the sulfur and ensuring the substrate is soluble.

Experimental Protocol: Oxidative Cyclization of α-Mercaptocinnamic Acid [1][2]

-

Dissolve α-mercaptocinnamic acid (1.0 eq) in an aqueous alkaline solution (e.g., sodium or potassium hydroxide).

-

Prepare a separate aqueous solution of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 2.2 eq).

-

Slowly add the oxidant solution to the stirred solution of the mercaptocinnamic acid at room temperature or with gentle heating (40-50 °C).

-

The reaction is often rapid, indicated by a color change. Stir for an additional 1-2 hours to ensure completion.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product, benzo[b]thiophene-2-carboxylic acid.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Caption: Workflow for Benzothiophene synthesis via Oxidative Cyclization.

The Modern Synthesis Revolution: Efficiency, Versatility, and Control

The late 20th and early 21st centuries ushered in a paradigm shift in synthetic organic chemistry. The demand for complex benzothiophene derivatives for drug discovery and materials science drove the development of more efficient, atom-economical, and versatile synthetic methods. This revolution was largely spearheaded by the application of transition-metal catalysis.[1][14][15]

-

Palladium-Catalyzed Strategies: Palladium has been a workhorse in modern synthesis. Methods such as Sonogashira coupling of o-haloaryl acetylenes followed by sulfur insertion, or direct C-H arylation of thiophenes, have enabled the construction of highly functionalized benzothiophenes with remarkable efficiency.[4][14]

-

Copper and Gold-Catalyzed Cyclizations: Copper catalysts are effective in promoting thiolation and annulation reactions, for instance, between 2-bromo alkynylbenzenes and a sulfur source like sodium sulfide.[1][14] Gold catalysts exhibit a unique affinity for alkynes, activating them towards intramolecular attack by a tethered sulfur nucleophile, leading to clean and efficient cyclization.[1]

-

Emerging Frontiers: Arynes and Electrochemistry: In the 2020s, aryne-based routes have emerged as a powerful tool for creating multisubstituted benzothiophenes. These reactions involve the generation of highly reactive benzyne intermediates that can undergo cycloaddition cascades with alkynyl sulfides, offering excellent regiocontrol.[4][16][17] Concurrently, electrochemical methods are providing green and sustainable alternatives, enabling reactions like the C-3 sulfonation of benzothiophenes under catalyst- and oxidant-free conditions.[14]

These modern methods represent a significant leap forward, providing access to a chemical space of benzothiophene derivatives that was previously unimaginable with classical techniques.

Bench to Bedside: Landmark Drugs Built on the Benzothiophene Scaffold

The synthetic accessibility of the benzothiophene core, combined with its favorable pharmacological properties, has made it a highly successful scaffold in drug discovery. The following drugs highlight its therapeutic importance.

| Drug Name | Brand Name(s) | Developer | Year Approved (US) | Therapeutic Class | Mechanism of Action |

| Raloxifene | Evista | Eli Lilly and Company | 1997 | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen receptor agonist in bone and an antagonist in breast and uterine tissue.[10] |

| Zileuton | Zyflo | Abbott Laboratories | 1996 | 5-Lipoxygenase Inhibitor | Inhibits the enzyme 5-lipoxygenase, blocking the synthesis of inflammatory leukotrienes.[12][18] |

| Sertaconazole | Ertaczo | Ferrer, Bausch Health | 2003 | Antifungal (Azole derivative) | Dual mechanism: inhibits fungal ergosterol synthesis and the benzothiophene moiety forms pores in the fungal cell membrane.[13][19] |

Raloxifene: A Tale of Tissue-Specific Activity

The development of Raloxifene was a milestone in endocrinology, solidifying the therapeutic concept of SERMs.[10] Initially investigated as a breast cancer drug, its bone-protective effects were recognized, leading to its approval for preventing and treating postmenopausal osteoporosis.[10][20] Its genius lies in its differential activity: it mimics the beneficial effects of estrogen on bone density while blocking estrogen's proliferative effects in breast and uterine tissues, thereby reducing cancer risk.[10][21]

Caption: Raloxifene's tissue-specific mechanism as a Selective Estrogen Receptor Modulator (SERM).

Zileuton: Targeting the Inflammatory Cascade

Zileuton was discovered through research focused on inhibiting the enzyme 5-lipoxygenase (5-LO), a key player in the biosynthesis of leukotrienes.[12] Leukotrienes are potent lipid mediators of inflammation that cause bronchoconstriction and mucus secretion in asthma. By directly inhibiting 5-LO, Zileuton effectively reduces the production of all leukotrienes, providing a powerful anti-inflammatory therapy for asthma management.[12][18]

Caption: Zileuton's mechanism of action via inhibition of the 5-Lipoxygenase pathway.

Sertaconazole: A Unique Antifungal Agent

Sertaconazole stands out among antifungal agents due to its benzothiophene moiety.[22] Like other azoles, it inhibits the fungal enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19][22] However, its benzothiophene ring is believed to confer a second mechanism of action. By mimicking the amino acid tryptophan, it helps to form pores in the fungal cell membrane, leading to leakage of essential components like ATP and cell death.[13] This dual action provides potent fungicidal activity.

Conclusion and Future Outlook

The history of benzothiophene is a microcosm of the evolution of organic and medicinal chemistry. It has been transformed from an overlooked impurity in coal tar into a highly valued scaffold that forms the basis of multiple life-changing medications. The progression from harsh, classical syntheses to elegant, catalyst-driven modern methods has unlocked immense potential, allowing chemists to precisely tailor benzothiophene derivatives for specific biological targets.